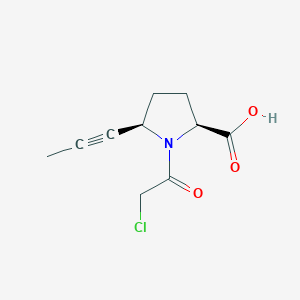![molecular formula C17H15N3OS B8533767 1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one](/img/structure/B8533767.png)
1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one
Descripción general
Descripción
1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one is a heterocyclic compound that combines the structural features of benzo[b]thiophene, pyridine, and tetrahydropyrimidinone. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of these heterocyclic rings imparts distinct chemical and biological properties, making it a valuable target for synthetic and pharmacological studies.
Métodos De Preparación
The synthesis of 1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of Benzo[b]thiophene Core: This can be achieved through a Pd-catalyzed cyclization reaction.
Pyridine Ring Introduction: The pyridine ring can be introduced via a coupling reaction with a suitable pyridine derivative.
Tetrahydropyrimidinone Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the tetrahydropyrimidinone ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms to scale up the process efficiently.
Análisis De Reacciones Químicas
1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings, introducing various functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one can be compared with other similar compounds, such as:
Benzo[b]thiophene Derivatives: These compounds share the benzo[b]thiophene core but differ in the attached functional groups, leading to variations in their chemical and biological properties.
Pyridine Derivatives: Compounds with a pyridine ring exhibit different reactivity and biological activities depending on the substituents attached to the ring.
Tetrahydropyrimidinone Derivatives: These compounds have the tetrahydropyrimidinone ring but differ in the other attached rings or groups, influencing their overall properties.
Propiedades
Fórmula molecular |
C17H15N3OS |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1-(1-benzothiophen-5-yl)-3-pyridin-3-yl-1,3-diazinan-2-one |
InChI |
InChI=1S/C17H15N3OS/c21-17-19(14-4-5-16-13(11-14)6-10-22-16)8-2-9-20(17)15-3-1-7-18-12-15/h1,3-7,10-12H,2,8-9H2 |
Clave InChI |
KOMPRMUTJWNJGU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)N(C1)C2=CN=CC=C2)C3=CC4=C(C=C3)SC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(Benzyloxy)ethoxy]benzene-1,2-diamine](/img/structure/B8533686.png)

![1-bromo-3-methoxy-5,6,9,10,11,12-hexahydro-4aH-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol](/img/structure/B8533690.png)


![8,9-Dihydro-5H-cyclohepta[b]pyridin-6(7H)-one](/img/structure/B8533711.png)



![{2-[(Methanesulfonyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B8533737.png)
![7-(3,4,5-Trimethoxy-phenyl)-[1.6]naphthyridine-5-ol](/img/structure/B8533738.png)



